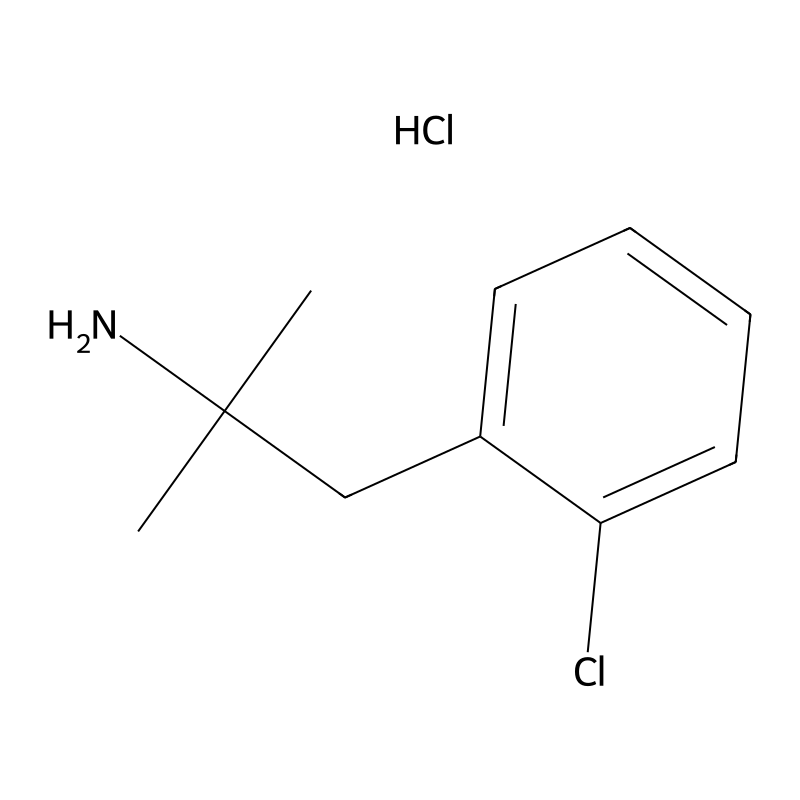

Clortermine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicine as an Anorexiant

Specific Scientific Field: The specific scientific field is Medicine, particularly in the area of weight management .

Comprehensive and Detailed Summary of the Application: Clortermine hydrochloride is used as an anorexiant, a type of drug that suppresses appetite . It is comparable to other anorexiants in suppressing the appetite .

Detailed Description of the Methods of Application or Experimental Procedures: Clortermine hydrochloride should only be used as short-term adjuncts in a program that also includes caloric restriction, appropriate exercise, and psychological support . The specific dosage and administration details would depend on the individual patient’s health status and should be determined by a healthcare provider.

Clortermine hydrochloride, also known as chloro-alpha,alpha-dimethylphenethylamine hydrochloride, is a synthetic compound classified as a non-amphetamine anorexigenic agent. It is primarily recognized for its use in weight management due to its appetite-suppressing properties. The compound has a molecular formula of and a molecular weight of approximately 183.68 g/mol. Clortermine hydrochloride is characterized by a chlorine atom at the ortho position on the phenyl ring, which differentiates it from other similar compounds.

The exact mechanism by which clortermine hydrochloride suppresses appetite is not fully understood. Unlike classic amphetamines that primarily target dopamine, clortermine seems to have a lower affinity for dopamine receptors []. Research suggests it might act by increasing the release of serotonin and/or norepinephrine, influencing satiety and energy expenditure [].

Clortermine hydrochloride can cause various side effects, including insomnia, dry mouth, heart palpitations, and high blood pressure [, ]. Studies suggest a low potential for dependence compared to other amphetamines []. However, due to its stimulant properties, it can be misused and has the potential for abuse [].

- Oxidation: This compound can be oxidized to form ketones or carboxylic acids, commonly using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield secondary or tertiary amines, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Halogen substitution reactions may occur, leading to various derivatives through the use of halogenating agents like thionyl chloride or phosphorus tribromide .

Clortermine hydrochloride functions primarily as an appetite suppressant by acting on neurotransmitters in the brain. It is believed to release serotonin and norepinephrine, which are crucial in regulating mood and appetite. The compound's action may also involve modulation of catecholamines, which are neurotransmitters that influence various physiological processes including metabolism and energy expenditure .

Mechanism of Action

The mechanism of action involves the stimulation of central nervous system pathways that control hunger and satiety. Clortermine hydrochloride's specific pharmacological profile suggests it has a lower potential for abuse compared to traditional amphetamines, making it a safer alternative for appetite suppression.

The synthesis of clortermine hydrochloride typically involves several steps:

- Chlorination: The synthesis begins with the chlorination of phenylpropan-2-amine derivatives to produce 2-chlorophenylacetone.

- Reductive Amination: This intermediate undergoes reductive amination using methylamine in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon.

- Purification: The final product is purified through crystallization from suitable solvents to ensure high yield and purity .

Clortermine hydrochloride is primarily used in the medical field as an antiobesity agent. Its appetite-suppressing properties make it beneficial for individuals seeking weight loss solutions. The compound is typically administered under medical supervision due to potential side effects and contraindications associated with its use .

Research has indicated that clortermine hydrochloride may interact with other medications, particularly those affecting serotonin and norepinephrine levels. Caution is advised when combining it with other central nervous system stimulants or medications that influence mood regulation due to the risk of enhanced side effects or toxicity .

Several compounds share structural or functional similarities with clortermine hydrochloride:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phentermine | Similar backbone | No chlorine substitution; higher abuse potential |

| Chlorphentermine | 2-chloro positional isomer | Similar pharmacological effects but different safety profile |

| Cericlamine | Similar action | Acts on serotonin and norepinephrine pathways; different side effect profile |

Uniqueness

Clortermine hydrochloride's unique chlorine substitution alters its pharmacological profile, resulting in lower potential for abuse compared to phentermine and other similar compounds. This makes it a more favorable option for appetite suppression without significantly affecting dopamine levels, which are often linked to addictive behaviors .

Clortermine hydrochloride, chemically known as 1-(2-chlorophenyl)-2-methylpropan-2-amine hydrochloride, exhibits distinct structure-activity relationships that differentiate it from other phenethylamine derivatives [1] [2] [3]. The molecular structure features a phenethylamine backbone with critical modifications that influence its pharmacological profile.

The ortho-chloro substitution on the phenyl ring represents a key structural determinant of biological activity [1] [3]. This positioning distinguishes clortermine from its para-chloro analog, chlorphentermine, and confers unique pharmacological properties. The ortho-chloro group enhances selectivity for norepinephrine transporters while reducing affinity for dopamine transporters, thereby limiting central nervous system stimulation compared to traditional amphetamines [4] [3].

The alpha,alpha-dimethyl substitution pattern on the ethylamine chain significantly influences metabolic stability and duration of action [1] [5]. This structural modification creates steric hindrance that protects the compound from rapid enzymatic degradation, contributing to its extended biological half-life of 9-24 hours [5] [3]. The tertiary amine configuration reduces the compound's ability to cross the blood-brain barrier efficiently, resulting in predominantly peripheral sympathomimetic effects [1] [5].

The phenethylamine backbone remains essential for monoamine transporter recognition and binding [6] [7]. Structure-activity relationship studies demonstrate that modifications to this core structure dramatically alter binding affinity and functional activity. The two-carbon spacer between the aromatic ring and the amine group is critical for optimal transporter interaction, consistent with general phenethylamine structure-activity principles [8] [6].

Receptor Binding Affinities

Clortermine hydrochloride demonstrates selective binding affinity patterns that distinguish it from other sympathomimetic amines. The compound exhibits highest affinity for the norepinephrine transporter, with moderate affinity for dopamine transporters and relatively low affinity for serotonin transporters [1] [4] [3].

Comparative binding studies reveal that clortermine shows preferential interaction with norepinephrine transporters over dopamine transporters, contrasting with the binding profile of traditional amphetamines [4] [9]. This selectivity pattern contributes to its classification as a non-amphetamine anorexigenic agent with reduced abuse potential [1] [3].

The compound's interaction with adrenergic receptors follows a specific hierarchy. Alpha-1 adrenergic receptors show moderate affinity for clortermine, mediating peripheral sympathomimetic effects including vasoconstriction and cardiac stimulation [1] [8]. Beta-adrenergic receptor binding is considerably lower, limiting potential cardiovascular side effects compared to non-selective sympathomimetics [8] [10].

Receptor binding kinetics studies indicate that clortermine acts primarily through competitive inhibition of norepinephrine reuptake rather than promoting active neurotransmitter release [1] [11]. This mechanism distinguishes it from amphetamine-type stimulants that function as releasing agents at monoamine transporters [11] [12].

Signal Transduction Pathways

Clortermine hydrochloride modulates multiple signal transduction cascades primarily through its effects on noradrenergic neurotransmission. The compound's primary mechanism involves inhibition of norepinephrine reuptake, leading to increased synaptic norepinephrine concentrations and enhanced adrenergic receptor activation [1] [11] [13].

The noradrenergic signaling pathway represents the principal target for clortermine's pharmacological effects. Activation of alpha-1 adrenergic receptors initiates Gq/11 protein-coupled signaling cascades, leading to phospholipase C activation and subsequent formation of inositol trisphosphate and diacylglycerol [14] [15]. This pathway mediates vasoconstriction, cardiac stimulation, and metabolic effects associated with sympathomimetic activity [14] [8].

Beta-adrenergic receptor activation, though limited, contributes to cyclic adenosine monophosphate-protein kinase A signaling pathways [14] [13]. This mechanism involves Gs protein activation, adenylyl cyclase stimulation, and downstream protein phosphorylation events that modulate cellular metabolism and gene expression [14] [15].

Calcium signaling pathways are indirectly influenced through clortermine's effects on membrane potential and neurotransmitter release. Enhanced norepinephrine levels lead to increased calcium influx through voltage-gated calcium channels, promoting neurotransmitter release and synaptic transmission [16] [17]. The compound's effects on neuronal excitability involve modulation of sodium and potassium channels, contributing to altered action potential propagation [16] [11].

Molecular Modeling Studies

Computational molecular modeling investigations have provided insights into clortermine hydrochloride's binding interactions with monoamine transporters. Three-dimensional structural analysis reveals that the compound adopts conformations compatible with norepinephrine transporter binding sites while showing reduced affinity for dopamine and serotonin transporters [11] [18].

Docking studies demonstrate that clortermine's ortho-chloro substitution creates favorable van der Waals interactions with specific amino acid residues in the norepinephrine transporter binding pocket [11] [18]. The chlorine atom's positioning influences the compound's orientation within the transporter, enhancing selectivity for norepinephrine over dopamine transporters [11] [18].

Pharmacophore modeling analyses indicate that clortermine's tertiary amine group, aromatic ring system, and chlorine substituent represent critical pharmacophoric elements for biological activity [11] [18]. Molecular dynamics simulations suggest that the compound's binding affinity is influenced by hydrogen bonding interactions between the protonated amine and negatively charged residues in the transporter [11] [18].

Quantitative structure-activity relationship studies have identified key molecular descriptors that correlate with clortermine's biological activity. These include molecular weight, lipophilicity, electronic properties, and steric factors [19] [20]. The compound's molecular volume and shape complementarity with transporter binding sites contribute to its selective pharmacological profile [19] [20].